molecular formula C16H10BrCl2N3O2S B11776379 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B11776379
M. Wt: 459.1 g/mol
InChI Key: JOFSGWBZRSIKAD-UHFFFAOYSA-N
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Description

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, an oxadiazole ring, and a dichlorophenylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which is achieved through the cyclization of hydrazides with carbon disulfide and subsequent oxidation. The bromophenyl group is then introduced via a bromination reaction. The final step involves the formation of the acetamide linkage through a reaction with 3,5-dichloroaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and dichlorophenyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide
  • 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide
  • 2-((5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Uniqueness

The presence of the bromophenyl group in 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, biological activity, and overall properties, making it a unique and valuable compound for research.

Properties

Molecular Formula

C16H10BrCl2N3O2S

Molecular Weight

459.1 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C16H10BrCl2N3O2S/c17-10-3-1-2-9(4-10)15-21-22-16(24-15)25-8-14(23)20-13-6-11(18)5-12(19)7-13/h1-7H,8H2,(H,20,23)

InChI Key

JOFSGWBZRSIKAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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